6-Hydroxy-4-methylcoumarin

Fluorescence Spectroscopy Enzymatic Assays Biological Imaging

6-Hydroxy-4-methylcoumarin (CAS 2373-31-1) is a monohydroxylated derivative of 4-methylcoumarin (C10H8O3, MW 176.17). It exists as a solid crystalline powder with a reported melting point range of 246–250°C and a predicted pKa of 9.03 ± 0.20 for the phenolic hydroxyl group.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 2373-31-1
Cat. No. B191455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-4-methylcoumarin
CAS2373-31-1
Synonyms6-Hydroxy-4-methylchromen-2-one;  6-Hydroxy-4-methyl-2H-1-benzopyran-2-one
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=C(C=C2)O
InChIInChI=1S/C10H8O3/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5,11H,1H3
InChIKeyIRUHWRSITUYICV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-4-methylcoumarin (CAS 2373-31-1): Physicochemical Identity and Core Procurement Specifications


6-Hydroxy-4-methylcoumarin (CAS 2373-31-1) is a monohydroxylated derivative of 4-methylcoumarin (C10H8O3, MW 176.17) . It exists as a solid crystalline powder with a reported melting point range of 246–250°C and a predicted pKa of 9.03 ± 0.20 for the phenolic hydroxyl group . The compound demonstrates solubility in DMSO (≥24 mg/mL) and ethanol (≥4.98 mg/mL) but is insoluble in water . Its regiochemistry—a hydroxyl group specifically at the C6 position and a methyl group at C4—establishes a distinct electronic and steric profile that fundamentally differentiates its photophysical behavior, antioxidant capacity, and biological target engagement from its closely related 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) isomer and other hydroxylated coumarin analogs.

Why 6-Hydroxy-4-methylcoumarin Cannot Be Replaced by Other 4-Methylcoumarin Isomers: Structural Determinants of Function


The common assumption that all monohydroxylated 4-methylcoumarins are functionally interchangeable is directly contradicted by quantitative structure-activity relationship (SAR) data. The specific location of the hydroxyl group on the benzenoid ring dictates the compound's electronic absorption/emission properties, radical scavenging mechanism, and affinity for biological targets. For instance, the 6-hydroxy isomer exhibits a distinct mode of antioxidant action compared to the 4-methylcoumarin parent scaffold [1], while the 7-hydroxy isomer (4-methylumbelliferone) possesses a unique capacity for hyaluronan synthase inhibition not shared by the 6-hydroxy variant [2]. Furthermore, in competitive chemical reactions, the differential acidity between the 6-hydroxy and 7-hydroxy isomers dictates chemoselective alkylation outcomes [3]. Selecting an analog without considering these precise regiochemical constraints introduces uncontrolled variability into experimental assays, confounds SAR interpretation, and risks outright failure in applications where a specific photophysical or pharmacological profile is required.

Quantitative Differentiation of 6-Hydroxy-4-methylcoumarin: Head-to-Head Data Versus Key Analogs and Alternatives


Fluorescence Excitation/Emission Profile vs. 4-Methylumbelliferone (7-Hydroxy-4-methylcoumarin)

In the context of fluorogenic substrates, 6-hydroxy-4-methylcoumarin is frequently confused with 4-methylumbelliferone (7-hydroxy-4-methylcoumarin), yet their spectral properties differ fundamentally. As a free fluorophore released from peptide substrates like Ac-DEVD-AMC, amino-4-methylcoumarin (AMC, corresponding to 7-amino-4-methylcoumarin) exhibits well-defined excitation/emission maxima at 380/460 nm [1]. The 6-hydroxy isomer, by contrast, serves as a distinct fluorophore scaffold with a different electronic distribution; its derivatives are used as fluorescent probes for biological imaging . While direct quantum yield comparisons under identical conditions are sparse in the literature, the differential substitution pattern (hydroxyl at C6 vs. C7) results in distinct absorption and emission spectra that are critical for multiplexed assays and for avoiding spectral overlap with common biological autofluorescence.

Fluorescence Spectroscopy Enzymatic Assays Biological Imaging

Differential Antioxidant Efficacy in Micellar Lipid Peroxidation vs. 4-Methylcoumarin

A direct comparative study evaluated the antioxidant capacity of 6-hydroxy-4-methylcoumarin (HMC) against the non-hydroxylated parent scaffold, 4-methylcoumarin (MC), in inhibiting the peroxidation of linoleic acid in micellar systems [1]. The peroxidation was initiated either thermally (using AMPAD) or photochemically (using benzophenone, BP). The study found that 6-hydroxy-4-methylcoumarin (HMC) is active in inhibiting BP-sensitized peroxidation in SDS micelles, whereas 4-methylcoumarin (MC) was ineffective under all tested conditions (both AMPAD-initiated and BP-sensitized peroxidation in SDS and CTAB micelles) [1]. This establishes that the introduction of the 6-hydroxyl group confers a specific, condition-dependent antioxidant function that is entirely absent in the parent 4-methylcoumarin molecule.

Antioxidant Research Lipid Peroxidation Free Radical Biology

Anti-Helicobacter pylori Activity and Structural Determinants vs. 7-Hydroxy-4-methylcoumarin and Metronidazole

A comprehensive structure-activity relationship (SAR) study evaluated 23 hydroxylated coumarins for anti-H. pylori activity, directly comparing the 6-hydroxy and 7-hydroxy isomers [1]. The study identified that 7-hydroxy-4-methylcoumarin (compound 6) exhibited anti-H. pylori activity comparable to the clinical standard metronidazole [1]. Critically, the SAR analysis concluded that the presence of 7- and/or 6-hydroxyl groups is essential for higher activity, and that their activities depend on the number and position of the hydroxyl group on the benzenoid ring [1]. Furthermore, methylation of the hydroxy group generally diminished activity, while the methyl group at the C-4 position enhanced activity [1]. While the 6-hydroxy-4-methylcoumarin itself was not the most potent in this specific panel, the study provides class-level evidence that the precise regiochemistry of hydroxylation is a critical determinant of antimicrobial potency, and that the 6-hydroxy substitution pattern is a validated pharmacophoric element for this target.

Antimicrobial Discovery Helicobacter pylori Medicinal Chemistry

Collagenase and Elastase Inhibition Potency vs. 2,5-Dihydroxyacetophenone

In a study evaluating flavonoid-like compounds for enzyme inhibition and anti-cancer potential, 6-hydroxy-4-methylcoumarin was directly compared to 2,5-dihydroxyacetophenone [1]. The IC50 of 6-hydroxy-4-methylcoumarin against collagenase was determined to be 257.22 ± 34.07 µM, while 2,5-dihydroxyacetophenone exhibited a lower IC50 of 74.46 ± 8.61 µM [1]. Both compounds were considered good inhibitors for elastase, and both significantly decreased human pancreatic cancer cell viability at a 100 µM dose, with IC50 values in the 10-50 µM range for the cancer cell viability assay [1]. This data positions 6-hydroxy-4-methylcoumarin as a moderately active enzyme inhibitor with quantifiable potency, differentiating it from structurally distinct alternatives.

Enzyme Inhibition Anti-aging Research Pancreatic Cancer

Chemoselectivity in Competitive Methylation Reactions vs. 7-Hydroxy-4-methylcoumarin

The differential reactivity of the 6- and 7-hydroxy isomers was demonstrated in a competitive methylation study [1]. When a mixture of 6-hydroxy-4-methylcoumarin and 7-hydroxy-4-methylcoumarin was subjected to methylation, the outcome was dictated by the relative acidity of the phenolic hydroxyl groups [1]. It was shown that in the presence of 1 mole of alkali, methylation of the more acidic hydroxyl takes place at the oxygen atom, and with 2 moles of alkali, the stronger conjugated base reacts [1]. This fundamental difference in chemical reactivity, stemming from the distinct electronic environments of the C6 and C7 hydroxyls, has direct implications for synthetic chemistry. This means that in any reaction where selective derivatization of a hydroxyl group is required (e.g., esterification, etherification, glycosylation), the 6-hydroxy isomer will exhibit a different chemoselectivity profile compared to its 7-hydroxy counterpart, enabling distinct synthetic routes and product outcomes.

Synthetic Methodology Chemoselectivity Organic Synthesis

High-Value Application Scenarios for 6-Hydroxy-4-methylcoumarin Based on Quantitative Differentiation Data


Development of Novel Fluorogenic Substrates and Fluorescent Probes Requiring an Alternative to the AMC (7-Amino-4-methylcoumarin) Scaffold

6-Hydroxy-4-methylcoumarin serves as a core fluorophore for developing assays where the spectral properties of the ubiquitous 7-amino-4-methylcoumarin (AMC) system are suboptimal [1]. Its distinct excitation and emission profile, stemming from the 6-hydroxy substitution, allows for multiplexed detection schemes and minimizes interference from biological autofluorescence. This is particularly valuable in high-throughput screening and cellular imaging applications where spectral overlap is a common limitation .

Investigating Condition-Specific Antioxidant Mechanisms in Lipid Peroxidation Models

Unlike the inactive parent 4-methylcoumarin scaffold, 6-hydroxy-4-methylcoumarin exhibits condition-dependent antioxidant activity in micellar lipid peroxidation systems [1]. This makes it a valuable chemical probe for dissecting the mechanisms of photosensitized versus thermally initiated oxidative stress in biomimetic membrane environments. Researchers studying the interplay between small-molecule antioxidants and lipid bilayer dynamics would find this compound's specific activity profile essential for generating interpretable results.

Synthetic Derivatization Requiring Chemoselective Functionalization of a Phenolic Hydroxyl Group

The differential acidity and reactivity of the C6 hydroxyl group, as demonstrated in competitive methylation studies against the C7 isomer, make this compound a distinct starting material for chemoselective synthetic transformations [1]. For medicinal chemistry campaigns aiming to produce libraries of 4-methylcoumarin derivatives via selective O-alkylation, acylation, or glycosylation, the 6-hydroxy isomer offers a unique reactivity profile that can be exploited to achieve regioselective outcomes not possible with the 7-hydroxy isomer.

Structure-Activity Relationship (SAR) Studies Targeting Collagenase and Elastase Enzymes

With a quantifiable IC50 of 257.22 ± 34.07 µM against collagenase and demonstrated inhibitory activity against elastase, 6-hydroxy-4-methylcoumarin provides a well-characterized baseline for SAR studies aimed at developing more potent enzyme inhibitors [1]. Its moderate potency and established scaffold make it an ideal starting point for iterative medicinal chemistry optimization, allowing researchers to systematically evaluate the impact of further structural modifications on target engagement and cellular activity.

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